4-(Methoxymethyl)benzenesulfonyl chloride

Description

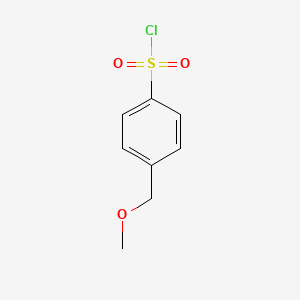

4-(Methoxymethyl)benzenesulfonyl chloride (CAS: 605655-15-0) is a sulfonyl chloride derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent on the para position of a benzene ring. Its molecular formula is C₈H₉ClO₃S (molecular weight: 220.67), with a structure defined by the SMILES notation COCC1=CC=C(C=C1)S(=O)(=O)Cl . The methoxymethyl group confers moderate electron-donating effects, which influence both the reactivity of the sulfonyl chloride group and the compound’s overall stability. Classified as a hazardous substance (UN# 3265, Class 8), it requires careful handling due to its corrosive nature and moisture sensitivity .

Properties

IUPAC Name |

4-(methoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWGSOIGLWSEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Esterification of Benzene Sulfonyl Chloride with Sodium Methoxide

One of the most documented and efficient methods involves the reaction of benzene sulfonyl chloride with sodium methoxide in methanol solution under mild conditions. Although this method is primarily reported for methyl benzenesulfonate, it provides a foundational approach adaptable for 4-(Methoxymethyl)benzenesulfonyl chloride synthesis by using appropriately substituted benzene sulfonyl chlorides.

Key Reaction Conditions and Findings:

| Parameter | Details |

|---|---|

| Reactants | Benzene sulfonyl chloride + sodium methoxide in methanol |

| Temperature | 25–35 °C |

| Reaction Time | 30 minutes |

| Molar Ratio (Sulfonyl chloride : sodium methoxide) | 1 : 1.2–1.4 |

| pH Neutralization | Adjusted to pH 7.0–7.2 using sulfuric acid |

| Product Purification | Filtration, distillation to remove methanol, activated carbon decolorization |

| Yield | Up to 99.2% (for methyl benzenesulfonate) |

| Product Purity (GC) | >99% |

Process Summary:

- Benzene sulfonyl chloride is added to a reaction vessel.

- Sodium methoxide in methanol is added dropwise at controlled temperature (25–35 °C).

- The mixture is stirred for 30 minutes.

- The reaction mixture is neutralized to pH 7–7.2.

- The precipitated sodium chloride is filtered off.

- Methanol is removed by heating under reduced pressure.

- The product is decolorized using activated carbon and filtered to yield a clear product.

This method is characterized by simplicity, high yield, mild conditions, and suitability for scale-up.

Functionalization Approaches for 4-(Methoxymethyl) Substitution

To specifically prepare this compound, the methoxymethyl substituent must be introduced at the para position of the benzene ring bearing the sulfonyl chloride group. This can be achieved by:

- Starting from 4-(Methoxymethyl)benzene derivatives and subsequent sulfonylation.

- Using substituted benzenesulfonyl chlorides and performing nucleophilic substitution or radical-mediated functionalization to introduce the methoxymethyl group.

While direct literature on this compound preparation is limited, analogous procedures for related sulfonyl chlorides suggest:

- Use of chlorination or sulfonylation of 4-(methoxymethyl)benzene.

- Protection/deprotection strategies to install the methoxymethyl group prior to sulfonyl chloride formation.

- Radical or nucleophilic substitution reactions under controlled temperature and solvent conditions.

Sulfonyl Chloride Synthesis from Aryldiazonium Salts (Alternative Method)

A modern method for sulfonyl chloride synthesis involves the use of arenediazonium tetrafluoroborates reacted in situ with sulfur dioxide and hydrochloric acid. This approach allows the direct formation of sulfonyl chlorides from aromatic amines via diazotization and subsequent sulfonylation.

| Aspect | Details |

|---|---|

| Starting Material | Aryldiazonium tetrafluoroborates |

| Reagents | SO2 and HCl in situ |

| Temperature Range | Typically -5 °C to room temperature |

| Reaction Time | Minutes to hours depending on substrate |

| Yields | Moderate to good (40–80%) depending on substrate |

| Advantages | Direct sulfonyl chloride formation, mild conditions |

This method can be adapted to substrates bearing methoxymethyl groups, allowing the synthesis of this compound by diazotization of the corresponding 4-(methoxymethyl)aniline derivative followed by sulfonyl chloride formation.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of benzene sulfonyl chloride with sodium methoxide | Benzene sulfonyl chloride | Sodium methoxide in methanol | 25–35 °C, 30 min | 98–99 | High yield, mild conditions, scalable |

| Aryldiazonium salt sulfonyl chloride synthesis | Aryldiazonium tetrafluoroborate salts | SO2, HCl | -5 °C to RT, minutes to hours | 40–80 | Direct sulfonyl chloride formation |

| Functionalization of substituted benzenesulfonyl chloride | 4-(Methoxymethyl)benzene or derivatives | Chlorinating agents, sulfonylation reagents | Variable, often mild | Variable | Requires precursor availability |

Research Findings and Practical Considerations

- The esterification method using sodium methoxide is well-documented for methyl benzenesulfonate and can be adapted for methoxymethyl derivatives by employing the corresponding substituted sulfonyl chloride.

- The diazonium salt method offers a versatile alternative for sulfonyl chloride synthesis, particularly when starting from aniline derivatives with methoxymethyl substitution.

- Purification steps such as removal of residual methanol and activated carbon decolorization are critical for obtaining high purity products suitable for further synthetic applications.

- Reaction parameters such as temperature control, molar ratios, and pH adjustment significantly influence yield and product quality.

- Industrial applicability favors the esterification method due to its simplicity, shorter reaction times, and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction.

Solvents: Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with an amine can produce a sulfonamide.

- Reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

4-(Methoxymethyl)benzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce sulfonamide groups into molecules makes it essential for developing various therapeutic agents. For instance:

- Sulfonamide Synthesis : The compound can react with amines to form sulfonamides, which are critical in treating bacterial infections.

- Drug Development : It is involved in synthesizing biologically active molecules that target specific diseases, enhancing drug efficacy.

| Application | Example Compounds | Therapeutic Use |

|---|---|---|

| Sulfonamide Synthesis | 4-(Methoxymethyl)benzenesulfonamide | Antibiotics |

| Drug Development | Antiviral agents | Treatment of viral infections |

Agrochemical Applications

Development of Agrochemicals

In agrochemical research, this compound is used to create effective pesticides and herbicides. Its reactivity allows for modifications that enhance the biological activity of agrochemical products.

- Pesticide Formulation : The compound contributes to developing novel pesticides that target specific pests while minimizing environmental impact.

- Herbicide Development : It aids in synthesizing herbicides that inhibit unwanted plant growth, improving crop yields.

Polymer Chemistry

Specialty Polymers Production

The compound is also employed in polymer chemistry for producing specialty polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

- Polymer Modifications : By introducing sulfonyl groups, the material properties of polymers can be tailored for specific industrial applications.

Research in Organic Chemistry

Reagent for Organic Synthesis

As a reagent, this compound facilitates complex organic reactions, including nucleophilic substitutions and coupling reactions.

- Nucleophilic Substitution Reactions : It can react with various nucleophiles (e.g., alcohols, thiols) to produce sulfonate esters or other derivatives.

- Research Advancements : The compound's ability to form reactive intermediates makes it a valuable tool for advancing organic synthesis methodologies.

Diagnostic Reagents

Preparation of Diagnostic Agents

In medical and environmental diagnostics, this compound is used to prepare reagents that aid in developing tests and assays. Its role includes:

- Biochemical Assays : Utilized in creating assays that detect specific biomolecules or environmental pollutants.

- Medical Diagnostics : Involvement in synthesizing compounds used for diagnostic imaging or testing.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the successful use of this compound in synthesizing a new class of antiviral agents targeting viral replication mechanisms. The resulting compounds showed promising efficacy against several viral strains.

Case Study 2: Development of Eco-Friendly Herbicides

Research highlighted the application of this compound in formulating eco-friendly herbicides that exhibit high specificity towards target weeds while being safe for non-target species and the environment.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzenesulfonyl chloride involves the formation of a reactive intermediate, which can then react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic substituents are widely used in organic synthesis, pharmaceuticals, and materials science. Below is a comparative analysis of 4-(methoxymethyl)benzenesulfonyl chloride and structurally related compounds:

Substituent Effects on Reactivity and Stability

Stability and Handling

- Hydrolysis Sensitivity :

- Thermal Stability: 4-(Acetylamino)benzenesulfonyl chloride (mp: 149°C) is thermally stable as a solid, while liquid derivatives like the chloropropoxy analogue require low-temperature storage .

Biological Activity

4-(Methoxymethyl)benzenesulfonyl chloride is an organic compound recognized for its significant role in organic synthesis and biological applications. With the molecular formula , it features a methoxymethyl group attached to a benzene ring, making it a versatile reagent in various chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The compound is characterized by a sulfonyl chloride functional group, which is highly electrophilic. This property allows it to participate in nucleophilic substitution reactions where the sulfonyl chloride can be replaced by various nucleophiles, such as amines and alcohols. The general reaction can be summarized as follows:

This reactivity is crucial for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Biological Applications

This compound has been utilized in several biological contexts:

- Synthesis of Sulfonamides : The reaction with amines leads to the formation of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

- Drug Development : This compound serves as a building block in creating various therapeutic agents due to its ability to modify biological targets selectively.

- Agrochemical Applications : It is also used in the synthesis of agrochemicals that are vital for crop protection.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to traditional antibiotics.

- Anticancer Properties : Research indicated that compounds derived from this compound showed cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

- Enzyme Inhibition : Investigations into enzyme interactions revealed that derivatives could inhibit specific enzymes related to disease pathways, presenting potential therapeutic avenues for conditions like diabetes and hypertension.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | Lacks methoxymethyl group | Limited antibacterial activity |

| 4-Methylbenzene-1-sulfonyl chloride | Methyl group instead | Moderate enzyme inhibition |

| 4-Fluorobenzenesulfonyl chloride | Fluorine atom | Enhanced reactivity but varied activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Methoxymethyl)benzenesulfonyl chloride, and how can reaction yields be optimized?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For this compound, a plausible route involves reacting 4-(methoxymethyl)benzene with chlorosulfonic acid under controlled conditions (0–5°C). Quenching the reaction with ice-water and extracting with dichloromethane can isolate the product. Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to minimize hydrolysis .

- Characterization : Confirm purity via melting point analysis (e.g., mp ~76–80°C for analogous sulfonyl chlorides) , and validate structure using H/C NMR (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm and sulfonyl chloride resonance at δ ~170 ppm in C NMR).

Q. How should researchers safely handle and purify this compound given its reactivity?

- Safety Protocols : Use impervious gloves, sealed goggles, and work in a fume hood to avoid exposure to corrosive vapors . Store at 2–8°C under inert atmospheres to prevent decomposition .

- Purification : Recrystallize from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted precursors. Monitor purity via TLC (R ~0.4–0.6 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights govern the nucleophilic substitution reactions of this compound with amines?

- Reaction Mechanism : The sulfonyl chloride group undergoes nucleophilic attack by amines, forming sulfonamides via a two-step process: (1) initial proton transfer to generate a sulfonate intermediate, followed by (2) displacement of chloride. Steric hindrance from the methoxymethyl group may slow reactivity compared to less-substituted analogs .

- Kinetic Studies : Use Cl NMR or stopped-flow spectroscopy to monitor chloride release rates. Compare activation energies with computational models (e.g., DFT) to rationalize substituent effects .

Q. How does the stability of this compound vary under different solvent systems or catalytic conditions?

- Solvent Stability : Test degradation in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Hydrolysis rates increase in protic solvents (e.g., water, ethanol) due to nucleophilic attack by solvent molecules .

- Catalytic Effects : Metal catalysts (e.g., Pd) may accelerate side reactions, such as desulfonation. Monitor stability via HPLC under inert vs. catalytic conditions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Data Validation : Cross-reference experimental mp (e.g., 105–110°C for 4′-methylbiphenyl-4-sulfonyl chloride ) with differential scanning calorimetry (DSC) to confirm phase transitions.

- Spectral Reconciliation : Compare NMR/IR data across labs using standardized solvents (e.g., CDCl) and internal standards. Discrepancies may arise from residual moisture or impurities .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives?

- Case Study : React with heterocyclic amines (e.g., piperidine) to form sulfonamides with potential enzyme inhibitory activity. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (a derivative) is explored for targeting receptors like serotonin transporters .

- Optimization : Screen coupling conditions (e.g., base choice: EtN vs. DIPEA) to maximize yields. Use LC-MS to track reaction progress .

Q. What analytical techniques are critical for assessing the hydrolytic degradation of this compound in aqueous environments?

- Hydrolysis Monitoring : Employ pH-stat titration to quantify chloride release over time. Validate via ion chromatography (IC) or H NMR (disappearance of sulfonyl chloride peaks) .

- Degradation Pathways : Identify byproducts (e.g., sulfonic acids) using high-resolution mass spectrometry (HRMS) and propose mechanisms for acid/base-catalyzed hydrolysis .

Experimental Design Considerations

Q. How can researchers design controlled experiments to evaluate the compound’s reactivity in multi-step syntheses?

- Stepwise Protocols :

Synthesis : Prepare intermediate sulfonamides under anhydrous conditions.

Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate products.

Characterization : Confirm regioselectivity via NOESY NMR or X-ray crystallography for crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.